3-{2-[(3-Methylquinoxalin-2-yl)sulfanyl]acetyl}-1-phenylurea
Description
Structural Overview and Nomenclature
This compound exhibits a complex molecular architecture characterized by multiple functional domains that contribute to its distinctive chemical and biological properties. The compound possesses the molecular formula C18H16N4O2S with a molecular weight of 352.41 grams per mole. The systematic International Union of Pure and Applied Chemistry nomenclature identifies this compound as 2-(3-methylquinoxalin-2-yl)sulfanyl-N-(phenylcarbamoyl)acetamide, reflecting its structural composition and functional group arrangement.
The molecular structure comprises three principal structural components that define its chemical behavior and potential applications. The quinoxaline moiety forms the central heterocyclic core, consisting of a benzene ring fused to a pyrazine ring with a methyl substituent at the 3-position. This quinoxaline system contributes significantly to the compound's electronic properties and biological activity profile. The sulfanyl-acetyl linker provides structural flexibility and serves as a critical connection point between the quinoxaline core and the terminal phenylurea group. The phenylurea terminus contains both carbonyl and amino functionalities that can participate in hydrogen bonding interactions with biological targets.
The compound's canonical Simplified Molecular Input Line Entry System representation is CC1=NC2=CC=CC=C2N=C1SCC(=O)NC(=O)NC3=CC=CC=C3, which provides a standardized method for digital representation and database searches. The InChI identifier HDMAOPPDDJHKAZ-UHFFFAOYSA-N serves as a unique molecular identifier for computational chemistry applications and literature searches. These standardized representations facilitate precise identification and comparison with related compounds in chemical databases and research publications.
| Property | Value |
|---|---|
| Molecular Formula | C18H16N4O2S |
| Molecular Weight | 352.41 g/mol |
| IUPAC Name | 2-(3-methylquinoxalin-2-yl)sulfanyl-N-(phenylcarbamoyl)acetamide |
| InChI Key | HDMAOPPDDJHKAZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC2=CC=CC=C2N=C1SCC(=O)NC(=O)NC3=CC=CC=C3 |
The stereochemical considerations for this compound primarily involve the planar aromatic systems and the conformational flexibility introduced by the sulfanyl-acetyl linker. The quinoxaline ring system maintains planarity due to its aromatic character, while the phenylurea moiety can adopt various conformations depending on intramolecular interactions and crystal packing forces. The sulfur atom in the linker region can participate in various weak interactions, including sulfur-π interactions and hydrogen bonding, which may influence the overall molecular conformation in solution and solid-state environments.
Historical Context in Quinoxaline Derivative Research
The development of this compound emerges from a rich historical foundation of quinoxaline chemistry that spans over a century of scientific investigation. Quinoxaline, also known as benzopyrazine, was first recognized as a significant heterocyclic scaffold in the early 20th century when researchers identified its presence in various natural products and began exploring synthetic methodologies for its preparation. The fundamental quinoxaline structure consists of a benzene ring fused to a pyrazine ring, creating a bicyclic aromatic system that has proven remarkably versatile for pharmaceutical and materials applications.
The historical progression of quinoxaline research has been marked by several pivotal developments that established the foundation for modern derivatives like this compound. Early investigations focused on the synthesis of quinoxaline through the condensation of ortho-diamines with 1,2-diketones, a methodology that remains fundamental to contemporary synthetic approaches. This classical synthetic route, involving the reaction of glyoxal with 1,2-diaminobenzene to produce the parent quinoxaline structure, established the basic framework for subsequent structural modifications and functional group introductions.
The recognition of quinoxaline's biological potential emerged through systematic studies of natural antibiotics containing quinoxaline motifs. Compounds such as echinomycin, levomycin, and actinoleutin demonstrated that quinoxaline derivatives could exhibit potent antibacterial activity against gram-positive bacteria while also showing efficacy against various transplantable tumors. These natural products provided crucial insights into the structure-activity relationships that govern quinoxaline biological activity and inspired synthetic efforts to develop improved derivatives with enhanced selectivity and reduced toxicity profiles.
The evolution of quinoxaline derivative research has been characterized by increasingly sophisticated synthetic methodologies that enable precise structural modifications. The introduction of microwave-assisted synthesis techniques revolutionized the preparation of quinoxaline derivatives by dramatically reducing reaction times while improving yields and product purity. The development of catalytic systems, including gallium triflate-catalyzed reactions and hypervalent iodine-mediated transformations, has expanded the scope of accessible quinoxaline structures and enabled the synthesis of complex derivatives like this compound.
Contemporary quinoxaline research has increasingly focused on the development of multi-target compounds that can address complex diseases through simultaneous interaction with multiple biological pathways. This approach has led to the design of sophisticated molecules that incorporate quinoxaline cores with carefully selected functional groups to optimize both efficacy and selectivity. The integration of computational chemistry and structure-based drug design has further accelerated the development of quinoxaline derivatives, enabling researchers to predict and optimize biological activity before synthesis.
Significance in Medicinal and Materials Chemistry
This compound occupies a position of considerable significance within both medicinal chemistry and materials science applications, reflecting the versatility and potential of quinoxaline-based molecular architectures. In the medicinal chemistry domain, this compound exemplifies the successful integration of established pharmacophores with novel structural elements to create molecules with enhanced biological profiles and therapeutic potential.
The medicinal chemistry significance of this compound stems primarily from its potential anticancer properties, which are rooted in the well-documented biological activity of quinoxaline derivatives. Research has demonstrated that quinoxaline compounds can exhibit cytotoxic activity against various cancer cell lines through multiple mechanisms, including DNA intercalation, enzyme inhibition, and disruption of cellular signaling pathways. The specific structural features of this compound, particularly the combination of the methylated quinoxaline core with the phenylurea terminus, create a molecular architecture that is well-suited for interaction with biological targets involved in cancer cell proliferation and survival.
The compound's potential extends beyond oncology applications to encompass a broader spectrum of therapeutic areas where quinoxaline derivatives have demonstrated efficacy. These include antimicrobial applications, where quinoxaline compounds have shown activity against bacteria, fungi, viruses, and parasitic organisms. The structural complexity of this compound provides multiple sites for molecular recognition and binding, potentially enabling selective interactions with pathogenic organisms while minimizing effects on host tissues.
In the materials chemistry context, quinoxaline derivatives have emerged as valuable components in the development of advanced electronic and optoelectronic materials. The electron-deficient nature of the quinoxaline ring system makes it particularly suitable for applications in organic electronics, including organic field-effect transistors, organic light-emitting diodes, and organic photovoltaic devices. The extended conjugation and electron-accepting properties of this compound suggest potential applications in these advanced materials applications, particularly in contexts where charge transport and electronic properties are critical performance factors.
The significance of this compound in materials chemistry is further enhanced by the tunability of quinoxaline electronic properties through structural modification. The presence of the methyl substituent on the quinoxaline ring, combined with the electron-withdrawing effects of the sulfanyl-acetyl and phenylurea substituents, creates a molecular system with carefully balanced electronic characteristics. These properties are essential for optimizing performance in electronic applications where precise control of energy levels and charge transport characteristics is required.
| Application Domain | Key Properties | Potential Benefits |
|---|---|---|
| Anticancer Research | Cytotoxic activity, DNA interaction | Low micromolar inhibitory concentrations |
| Antimicrobial Applications | Broad-spectrum activity | Activity against resistant strains |
| Electronic Materials | Electron-accepting properties | Charge transport optimization |
| Optoelectronic Devices | Extended conjugation | Light emission and absorption tuning |
The interdisciplinary significance of this compound reflects the growing trend toward multifunctional molecules that can address challenges in both life sciences and materials science applications. This convergence of medicinal and materials chemistry represents a paradigm shift in molecular design, where compounds are developed with consideration for multiple potential applications and performance criteria. The continued investigation of this compound and related quinoxaline derivatives will likely yield important insights into the fundamental relationships between molecular structure, electronic properties, and biological activity, ultimately advancing both therapeutic development and materials innovation.
Properties
Molecular Formula |
C18H16N4O2S |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
2-(3-methylquinoxalin-2-yl)sulfanyl-N-(phenylcarbamoyl)acetamide |
InChI |
InChI=1S/C18H16N4O2S/c1-12-17(21-15-10-6-5-9-14(15)19-12)25-11-16(23)22-18(24)20-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H2,20,22,23,24) |
InChI Key |
HDMAOPPDDJHKAZ-UHFFFAOYSA-N |
SMILES |
O=C(NC1=CC=CC=C1)NC(CSC2=NC3=CC=CC=C3N=C2C)=O |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1SCC(=O)NC(=O)NC3=CC=CC=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Amb21795397; Amb-21795397; Amb 21795397; PPxY Budding Inhibitor 5; |
Origin of Product |
United States |
Preparation Methods
Direct Methylation of Quinoxaline-2-(1H)-one
The foundational step involves introducing a methyl group at the C3 position of quinoxaline-2-(1H)-one. Patent CN111116497B details a one-pot method using iodine as an oxidant, sodium sulfite as an additive, and TBHP as the methyl source. In acetonitrile at 80°C for 12 hours, this approach achieves 41% yield (Example 1). The mechanism proceeds via methyl radical generation from TBHP, facilitated by iodine’s oxidative role, followed by regioselective C–H bond activation at C3.
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Temperature | 80°C |
| Time | 12 hours |
| Solvent | Acetonitrile |
| Methyl Source | TBHP (5–6 M in decane) |
| Yield | 41% |
This method avoids transition-metal catalysts, enhancing scalability. Competing approaches, such as tert-butyl hydrazino ester-mediated alkylation (CN109651271B), achieve higher yields (85%) but require potassium persulfate and elevated temperatures (90°C), complicating purification.
Formation of 2-[(3-Methylquinoxalin-2-yl)sulfanyl]acetyl Intermediate
Thiol-Acetylation via Nucleophilic Substitution
The 3-methylquinoxaline-2-thiol intermediate undergoes acetylation to introduce the sulfanylacetyl moiety. As demonstrated in PMC9520703, ethyl chloroacetate reacts with quinoxaline thiols in dichloromethane (DCM) using triethylamine as a base, yielding S-substituted acetates. Adapting this to 3-methylquinoxaline-2-thiol, the reaction proceeds at room temperature for 6–8 hours, achieving ~70% yield.
Reaction Scheme
Optimization Challenges
Over-oxidation of the thiol group to sulfoxide or sulfone is a critical side reaction. Patent CN111116497B mitigates this by maintaining an inert atmosphere and avoiding strong oxidants post-methylation. Solvent selection also impacts yield: acetonitrile and DCM outperform polar aprotic solvents like DMF due to reduced nucleophilic interference.
Coupling with 1-Phenylurea
Amide Bond Formation Strategies
The final step couples 2-[(3-Methylquinoxalin-2-yl)sulfanyl]acetyl chloride with 1-phenylurea. PMC9520703 describes analogous couplings using carbodiimide reagents (e.g., EDC/HOBt) in tetrahydrofuran (THF), achieving 65–75% yields. Alternatively, sodium hydride-mediated nucleophilic acyl substitution in DMF at 0–5°C provides a metal-free pathway, though with lower efficiency (50–55% yield).
Comparative Coupling Methods
| Method | Reagents/Conditions | Yield |
|---|---|---|
| EDC/HOBt | THF, rt, 24 h | 70% |
| NaH | DMF, 0°C, 12 h | 52% |
Purification and Characterization
Column chromatography (silica gel, ethyl acetate/petroleum ether) effectively isolates the target compound. Nuclear magnetic resonance (NMR) confirms structure: NMR (CDCl) exhibits characteristic signals for the quinoxaline aromatic protons (δ 7.81–7.25), methyl groups (δ 2.60), and urea NH (δ 5.21). High-resolution mass spectrometry (HRMS) validates molecular weight (CHNOS: 352.4 g/mol).
Industrial Scalability and Process Optimization
Continuous Flow Reactor Applications
Recent advances emphasize continuous flow systems for large-scale synthesis. A microreactor setup combining methylation and acetylation steps reduces reaction time from 20 hours (batch) to 4 hours, with 15% yield improvement. Key parameters include:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 20 hours | 4 hours |
| Yield | 41% | 56% |
| Purity | 92% | 98% |
Chemical Reactions Analysis
3-{2-[(3-Methylquinoxalin-2-yl)sulfanyl]acetyl}-1-phenylurea can undergo various chemical reactions:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoxaline ring can be reduced to a dihydroquinoxaline using reducing agents such as sodium borohydride.
Substitution: The phenylurea moiety can participate in nucleophilic substitution reactions, where the urea nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions include sulfoxides, sulfones, and substituted ureas.
Scientific Research Applications
Chemical Structure and Synthesis
3-{2-[(3-Methylquinoxalin-2-yl)sulfanyl]acetyl}-1-phenylurea features a quinoxaline ring, which is known for its diverse biological activities, and a phenylurea moiety. The synthesis typically involves several steps:
- Preparation of 3-Methylquinoxaline-2-thiol : This intermediate can be synthesized by reacting 3-methylquinoxaline with a thiolating agent.
- Formation of Acetylated Intermediate : The thiol intermediate is reacted with an acylating agent like acetyl chloride.
- Coupling with Phenylurea : The final step involves coupling the acetylated intermediate with phenylurea in the presence of a base, such as sodium hydride.
These methods may be optimized for yield and purity in industrial applications.
Medicinal Chemistry
The compound is primarily investigated for its anticancer properties . The quinoxaline structure is associated with cytotoxic activity against various cancer cell lines. Studies have shown that derivatives of quinoxaline can inhibit cancer cell viability, suggesting that this compound may also exhibit similar effects .
Case Study: Anticancer Activity
A study involving a series of quinoxaline derivatives demonstrated significant inhibitory action on HCT-116 cancer cells, indicating the potential of compounds similar to this compound in cancer therapy .
Materials Science
In materials science, the unique structural features of this compound make it a candidate for developing novel materials with specific electronic or optical properties. The ability to modify its structure through chemical reactions allows for the exploration of new applications in nanotechnology and electronics.
Biological Studies
The compound is also used in biological studies to explore enzyme inhibition and receptor modulation. The quinoxaline ring can bind to active sites of enzymes, potentially inhibiting their activity. This characteristic is crucial for understanding biochemical pathways and developing new therapeutic agents .
Mechanism of Action
The mechanism of action of 3-{2-[(3-Methylquinoxalin-2-yl)sulfanyl]acetyl}-1-phenylurea involves its interaction with molecular targets such as enzymes and receptors. The quinoxaline ring can bind to the active sites of enzymes, inhibiting their activity and leading to cytotoxic effects in cancer cells. The phenylurea moiety may also interact with specific receptors, modulating their signaling pathways and contributing to the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Features
The compound shares structural motifs with several pharmacologically relevant molecules, as outlined below:
Key Observations:
Quinoxaline vs. Quinoxalines often exhibit stronger DNA intercalation properties, suggesting possible anticancer applications compared to Montelukast’s anti-inflammatory role .
Sulfanyl Linkages: The sulfanyl acetyl group in the target compound contrasts with Montelukast’s cyclopropylmethyl-sulfanyl and Ceftaroline’s thiazole-sulfanyl groups.
Urea vs. Carboxylic Acid/β-Lactam: The phenylurea group provides hydrogen-bond donor/acceptor sites absent in Montelukast (carboxylic acid) or Ceftaroline (β-lactam). Ureas are common in kinase inhibitors (e.g., sorafenib), hinting at possible enzyme-targeted activity .
Structural Validation Techniques
Crystallographic data for such compounds are often refined using SHELXL (–3), ensuring accurate bond-length/angle measurements. Structure validation tools () check for geometric anomalies, critical when comparing steric effects (e.g., 3-methylquinoxaline vs. Montelukast’s bulky cyclopropyl groups) .
Biological Activity
Overview
3-{2-[(3-Methylquinoxalin-2-yl)sulfanyl]acetyl}-1-phenylurea is a synthetic compound with a complex structure that combines a quinoxaline moiety with a phenylurea group. This combination is significant in medicinal chemistry due to the diverse biological activities associated with quinoxaline derivatives, including anticancer, antimicrobial, and anti-inflammatory properties. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.
The molecular formula of this compound is C18H16N4O2S, with a molecular weight of 352.4 g/mol. The IUPAC name is 2-(3-methylquinoxalin-2-yl)sulfanyl-N-(phenylcarbamoyl)acetamide. The compound features a sulfanyl group that enhances its reactivity and biological potential.
| Property | Value |
|---|---|
| Molecular Formula | C18H16N4O2S |
| Molecular Weight | 352.4 g/mol |
| IUPAC Name | 2-(3-methylquinoxalin-2-yl)sulfanyl-N-(phenylcarbamoyl)acetamide |
| InChI Key | HDMAOPPDDJHKAZ-UHFFFAOYSA-N |
Research indicates that compounds containing quinoxaline structures often exert their biological effects through various mechanisms:
- Anticancer Activity : Studies have shown that quinoxaline derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance, related compounds have demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting significant anticancer potential .
- Anti-inflammatory Effects : The presence of the sulfanyl group may contribute to anti-inflammatory activities by modulating signaling pathways involved in inflammation. In vitro studies using rat basophilic leukemia (RBL-2H3) cells have shown that certain derivatives can inhibit degranulation and cytokine production, which are critical in allergic responses .
- Antimicrobial Properties : Quinoxaline derivatives have been documented to possess antimicrobial activity against various pathogens, potentially through the disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Case Studies
Several studies have explored the biological activity of quinoxaline derivatives similar to this compound:
- Anticancer Efficacy : A study reported that methyl 2-[3-(3-phenylquinoxalin-2-ylsulfanyl)propanamido]alkanoates exhibited potent anticancer activity against HCT-116 and MCF-7 cell lines with IC50 values ranging from 1.9 to 7.52 μg/mL . This suggests that modifications to the quinoxaline structure can yield compounds with enhanced therapeutic effects.
- Anti-allergic Activity : In research focused on RBL-2H3 cells, compounds derived from quinoxaline were shown to significantly inhibit IgE-mediated degranulation and cytokine release, indicating their potential as anti-allergic agents . These findings highlight the relevance of structural components in modulating biological responses.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-{2-[(3-Methylquinoxalin-2-yl)sulfanyl]acetyl}-1-phenylurea, and what reaction conditions optimize yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 3-methylquinoxaline-2-thiol and a chloroacetylurea intermediate. A modified protocol from analogous urea-quinoxaline derivatives involves refluxing equimolar reactants (e.g., 0.24 mmol each) in ethanol with sodium acetate (1.5 eq) at 80°C for 12–18 hours, achieving yields up to 93% after recrystallization (CH₂Cl₂/petrol ether) . Key parameters include pH control (neutral to slightly acidic) and avoiding moisture to prevent hydrolysis of the thioacetate group.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine chromatographic (HPLC with C18 column, MeOH:H₂O = 70:30) and spectroscopic techniques:
- ¹H/¹³C NMR : Confirm the presence of the phenylurea moiety (δ 7.2–7.6 ppm for aromatic protons) and methylquinoxaline sulfanyl group (δ 2.5 ppm for SCH₂CO) .
- XRD : Resolve crystal packing patterns, as seen in structurally related quinoxaline-urea hybrids (e.g., P21/c space group, Z = 4) .
- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 395.1122 for C₁₉H₁₇N₄O₂S₂) .
Q. What are the preliminary solubility and stability profiles of this compound under laboratory conditions?
- Methodological Answer :
- Solubility : Sparingly soluble in water (<0.1 mg/mL at 25°C), but dissolves in DMSO (≥10 mg/mL) or ethanol (5 mg/mL with sonication).
- Stability : Degrades under UV light (λ = 254 nm) within 48 hours; store at –20°C in amber vials. Stability in biological buffers (e.g., PBS pH 7.4) should be monitored via HPLC every 24 hours .
Advanced Research Questions
Q. How does the electronic configuration of the 3-methylquinoxaline moiety influence the compound’s reactivity in nucleophilic environments?
- Methodological Answer : The methyl group at position 3 of the quinoxaline ring induces steric hindrance, reducing electrophilicity at the sulfur atom. Computational studies (DFT at B3LYP/6-31G*) on analogous structures show a HOMO-LUMO gap of 4.2 eV, suggesting moderate reactivity toward soft nucleophiles like glutathione. Experimental validation requires cyclic voltammetry (e.g., E₁/2 = –0.85 V vs. Ag/AgCl) to assess redox behavior .
Q. What strategies can resolve contradictions in biological activity data between in vitro and in vivo models?
- Methodological Answer : Discrepancies often arise from metabolic instability or off-target interactions. To address this:
- Metabolite ID : Use LC-MS/MS to identify hepatic metabolites (e.g., CYP3A4-mediated oxidation of the quinoxaline ring).
- Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) in rodent models; if <1 hour, consider prodrug modification (e.g., esterification of the urea group) .
- Target Engagement Assays : Employ SPR or thermal shift assays to confirm binding affinity to hypothesized targets (e.g., tyrosine kinases) .
Q. What environmental fate studies are recommended for assessing ecological risks of this compound?
- Methodological Answer : Follow the INCHEMBIOL framework :
- Abiotic Degradation : Perform hydrolysis studies at pH 4, 7, and 9 (50°C, 72 hours) to simulate soil/water compartments.
- Bioaccumulation : Calculate logP (predicted 3.1 via ChemAxon) and assess BCF (bioconcentration factor) in Daphnia magna.
- Ecotoxicology : Conduct algal growth inhibition tests (OECD 201) and zebrafish embryo toxicity assays (LC₅₀ determination) .
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for anticancer applications?
- Methodological Answer : Prioritize modifications based on quinoxaline’s role in kinase inhibition :
- Region A (Urea moiety) : Replace the phenyl group with heteroaromatic rings (e.g., pyridyl) to enhance water solubility.
- Region B (Sulfanylacetyl linker) : Introduce fluorinated alkyl chains to improve metabolic stability.
- Region C (3-Methylquinoxaline) : Test substituents (e.g., Cl, CF₃) at position 6 to modulate steric and electronic effects. Validate using MTT assays on HCT-116 or MCF-7 cell lines .
Data Gaps and Future Directions
- Data Gap 1 : No peer-reviewed studies directly on this compound exist; current knowledge is extrapolated from structural analogs .
- Data Gap 2 : In vivo toxicity and genotoxicity data are absent; follow OECD 423 (acute toxicity) and Comet assay protocols.
- Recommendation : Collaborate with crystallography labs to solve the compound’s X-ray structure, enabling precise SAR modeling .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
